Sebetralstat

Description

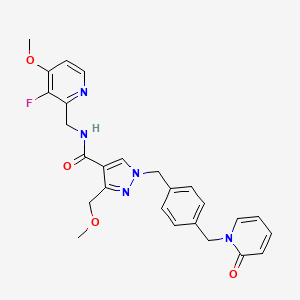

Structure

2D Structure

Properties

CAS No. |

1933514-13-6 |

|---|---|

Molecular Formula |

C26H26FN5O4 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

N-[(3-fluoro-4-methoxy-2-pyridinyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxo-1-pyridinyl)methyl]phenyl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |

InChI Key |

KGMPDQIYDKKXRD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Sebetralstat: A Technical Guide to its Mechanism of Action in Plasma Kallikrein Inhibition

Executive Summary: Sebetralstat is a novel, orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa). Developed for the on-demand treatment of acute attacks of Hereditary Angioedema (HAE), its mechanism centers on the direct, competitive, and reversible inhibition of plasma kallikrein.[1][2][3] By binding to the enzyme's active site, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, the primary mediator of swelling and pain in HAE.[4][5] This intervention effectively halts the cascade that leads to increased vascular permeability and angioedema. Furthermore, this compound disrupts a positive feedback loop within the kallikrein-kinin system, preventing further amplification of the pathological process. Its rapid absorption and fast onset of near-complete plasma kallikrein inhibition translate directly to clinically significant reductions in the time to symptom relief for patients experiencing HAE attacks.

The Kallikrein-Kinin System and Pathophysiology of Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is a crucial regulator of several physiological pathways, including the kallikrein-kinin system (KKS). In HAE, insufficient C1-INH function leads to uncontrolled activation of plasma kallikrein.

Activated plasma kallikrein is a serine protease that enzymatically cleaves high-molecular-weight kininogen (HK), releasing the potent inflammatory nonapeptide, bradykinin. Bradykinin binds to its B2 receptors on endothelial cells, triggering signaling that results in vasodilation and increased vascular permeability, leading to the characteristic subcutaneous and submucosal swelling attacks of angioedema.

The system is further amplified by a positive feedback mechanism: plasma kallikrein can also cleave Factor XII (FXII) to its active form, FXIIa. FXIIa, in turn, converts more plasma prekallikrein into active plasma kallikrein, thus accelerating the production of bradykinin and exacerbating the angioedema attack.

This compound: A Novel Oral Plasma Kallikrein Inhibitor

This compound (formerly KVD900) is an orally bioavailable, potent, and selective small-molecule plasma kallikrein inhibitor discovered and developed by KalVista Pharmaceuticals. It is the first approved oral, on-demand therapy for acute HAE attacks in adults and adolescents (12 years and older). Its development was aimed at addressing the need for a non-invasive, rapidly acting treatment that patients can administer at the first sign of an attack, aligning with global treatment guidelines that recommend early intervention.

Core Mechanism of Action

Direct Inhibition of Plasma Kallikrein

This compound functions as a competitive and reversible inhibitor of plasma kallikrein. It binds directly to the active site of the enzyme. This binding event is reported to induce a conformational change in the active site, a characteristic that contributes to its high potency and selectivity for plasma kallikrein over other related serine proteases.

Downstream Effects and Feedback Loop Disruption

By occupying the active site of plasma kallikrein, this compound physically prevents the enzyme from cleaving its primary substrate, high-molecular-weight kininogen. This action is the central therapeutic mechanism, as it directly blocks the generation of bradykinin at its source.

Crucially, this compound also inhibits the positive feedback amplification of the KKS. By neutralizing plasma kallikrein, it prevents the subsequent activation of Factor XII, thereby halting the cycle that leads to the generation of more plasma kallikrein. This dual action—blocking both bradykinin production and the system's amplification—allows for rapid and effective control of the underlying driver of HAE attacks.

Quantitative Pharmacology

The efficacy of this compound is underpinned by its potent biochemical activity and favorable pharmacokinetic and pharmacodynamic profiles.

In Vitro Potency and Selectivity

This compound demonstrates high potency against human plasma kallikrein with strong selectivity over other proteases, minimizing the potential for off-target effects.

| Parameter | Value | Reference(s) |

| Inhibitory Constant (Ki) | 3 nM | |

| IC50 vs. Plasma Kallikrein | 6 nM - 27 nM | |

| IC50 in Plasma | 54 nM | |

| Selectivity | >1500-fold vs. related serine proteases |

Pharmacokinetics and Pharmacodynamics (PK/PD)

Clinical studies have shown that this compound is rapidly absorbed and achieves therapeutic concentrations quickly, leading to a swift and sustained inhibition of plasma kallikrein activity.

| Parameter | Value / Finding | Reference(s) |

| Time to Max Concentration (Tmax) | ~1 hour | |

| Plasma Protein Binding | 77% | |

| Metabolism | Primarily via CYP3A4 | |

| Food Effect | No clinically relevant effect | |

| Time to >90% PKa Inhibition | As early as 15-30 minutes post-dose | |

| Duration of >90% PKa Inhibition | ~4 hours (300 mg dose), ~6 hours (600 mg dose) |

Key Experimental Methodologies

The mechanism and efficacy of this compound have been validated through a series of robust in vitro assays and well-controlled clinical trials.

Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)

This in vitro assay is designed to mimic the high-level KKS activation that occurs during an HAE attack and to quantify the inhibitory effect of this compound.

-

Protocol Outline:

-

Human plasma samples are obtained.

-

Samples are incubated with varying concentrations of this compound or a vehicle control.

-

KKS activation is stimulated by adding dextran sulfate (DXS), which initiates the Factor XII activation cascade, leading to the generation of plasma kallikrein.

-

A fluorogenic substrate specific for plasma kallikrein is added to the plasma.

-

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. This rate (Vmax) is directly proportional to plasma kallikrein activity.

-

The concentration of this compound that produces 50% inhibition of enzyme activity (IC50) is calculated.

-

High-Molecular-Weight Kininogen (HK) Cleavage Assay

This assay directly measures the functional consequence of plasma kallikrein inhibition—the protection of HK from cleavage.

-

Protocol Outline:

-

The experimental setup is similar to the PKa inhibition assay, with plasma samples incubated with this compound and stimulated with DXS.

-

At specific time points, the reaction is stopped.

-

The amounts of intact HK and/or cleaved HK (cHK) are quantified using an immunoassay, such as a Western Blot or ELISA.

-

The results demonstrate the degree to which this compound protects HK from being cleaved, confirming its mechanism of action in a biologically relevant context. Near-complete protection of HK is observed when >90% of PKa activity is inhibited.

-

Phase 3 Clinical Trial Protocol (KONFIDENT Trial)

The KONFIDENT trial was a pivotal study that established the clinical efficacy and safety of this compound.

-

Study Design: A Phase 3, international, randomized, double-blind, placebo-controlled, three-way crossover trial.

-

Patient Population: Adults and adolescents (≥12 years) with a confirmed diagnosis of HAE Type I or II.

-

Intervention: Each participant treated three separate HAE attacks, one with this compound 300 mg, one with this compound 600 mg, and one with a placebo. The order of treatment was randomized for each participant.

-

Primary Endpoint: The primary measure of efficacy was the time to the beginning of symptom relief, as reported by the patient using the Patient Global Impression of Change (PGI-C) scale.

Clinical Efficacy and Safety Summary

The robust pharmacodynamic effect of this compound translates directly into its clinical efficacy. The rapid and near-complete inhibition of plasma kallikrein activity leads to a statistically and clinically significant reduction in the time it takes for patients to experience symptom relief during an HAE attack.

| Outcome | This compound 300 mg | This compound 600 mg | Placebo | Reference(s) |

| Median Time to Symptom Relief | 1.61 hours | 1.79 hours | 6.72 hours | |

| Median Time (Phase 2) | 1.6 hours | - | 9.0 hours |

The KONFIDENT Phase 3 trial demonstrated that both the 300 mg and 600 mg doses of this compound were significantly superior to placebo in providing rapid symptom relief. The safety profile of this compound was found to be comparable to that of the placebo, and the treatment was well-tolerated.

Conclusion

This compound's mechanism of action is a targeted and potent inhibition of plasma kallikrein, the key enzyme responsible for the overproduction of bradykinin in Hereditary Angioedema. Through competitive and reversible binding, it halts the pathological cascade at its source and prevents its amplification via a positive feedback loop. This well-defined biochemical activity, combined with a pharmacokinetic profile that allows for rapid oral absorption and onset of action, provides the foundation for its clinical success. As the first oral, on-demand therapy for HAE, this compound represents a significant advancement in patient care, directly linking a precise molecular mechanism to a meaningful clinical benefit.

References

The Role of Sebetralstat in the Kallikrein-Kinin System Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebetralstat is a novel, orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa).[1] It is the first and only oral on-demand therapy approved for the treatment of hereditary angioedema (HAE) attacks in adults and children 12 years of age and older.[2] By competitively and reversibly binding to plasma kallikrein, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling attacks characteristic of HAE.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound within the kallikrein-kinin system (KKS) cascade, summarizes key quantitative data from clinical and preclinical studies, and details relevant experimental protocols.

The Kallikrein-Kinin System and Hereditary Angioedema

The kallikrein-kinin system is a complex enzymatic cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is plasma kallikrein, a serine protease that, upon activation from its zymogen prekallikrein, cleaves high-molecular-weight kininogen (HK) to release the vasoactive peptide bradykinin.

In hereditary angioedema (HAE), a genetic disorder often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), the regulation of the kallikrein-kinin system is impaired. C1-INH is a primary inhibitor of plasma kallikrein and Factor XIIa. Its deficiency leads to uncontrolled activation of the KKS, resulting in excessive bradykinin production. This overproduction of bradykinin leads to recurrent, unpredictable, and often severe episodes of swelling in various parts of the body, which can be debilitating and, in the case of laryngeal attacks, life-threatening.

This compound: Mechanism of Action

This compound is a competitive and reversible inhibitor of plasma kallikrein. Upon oral administration, it is rapidly absorbed and exerts its therapeutic effect by binding to the active site of plasma kallikrein. This binding prevents the enzymatic cleavage of HK, thereby inhibiting the generation of bradykinin. By blocking this critical step in the KKS cascade, this compound effectively mitigates the increase in vascular permeability and subsequent swelling associated with HAE attacks. Furthermore, this compound also inhibits the positive feedback loop where plasma kallikrein activates Factor XII, leading to further plasma kallikrein generation.

Quantitative Data

The efficacy and pharmacokinetics of this compound have been evaluated in several clinical trials, most notably the Phase 3 KONFIDENT and KONFIDENT-S trials.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Reference |

| Ki (human plasma kallikrein) | 3.02 ± 0.33 nM | |

| IC50 (isolated human PKa) | 6.0 nM | |

| IC50 (PKa in healthy volunteer plasma) | 54.4 ± 13.1 nM | |

| IC50 (PKa in HAE patient plasma) | 47.5 ± 10.4 nM | |

| Selectivity vs. other serine proteases | >1500-fold |

Table 2: Pharmacokinetic Properties of this compound (600 mg oral dose)

| Parameter | Value | Reference |

| Median Tmax | ~1 hour | |

| Mean Cmax | 6080 ng/mL | |

| Mean AUC0-inf | 17,600 ng·h/mL | |

| Apparent Volume of Distribution | 70.1 L | |

| Plasma Protein Binding | 77% | |

| Metabolism | Primarily via CYP3A4, secondarily via CYP2C8 |

Table 3: Efficacy of this compound in the Phase 3 KONFIDENT Trial

| Endpoint | This compound 300 mg | This compound 600 mg | Placebo | Reference |

| Median Time to Beginning of Symptom Relief (hours) | 1.61 | 1.79 | 6.72 | |

| Median Time to Reduction in Attack Severity (hours) | 5.0 | 5.2 | >12 | |

| Median Time to Complete Attack Resolution (hours) | 21.0 | Not specified | >24 | |

| Attacks with Complete Resolution within 24 hours | 42.5% | 49.5% | 27.4% |

Table 4: Pharmacodynamic Effects of this compound

| Dose | Duration of >90% Plasma Kallikrein Inhibition | Reference |

| 160 mg | 2 hours | |

| 300 mg | 4 hours | |

| 600 mg | 6 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a representative synthetic scheme.

Protocol for the Synthesis of this compound:

-

Step 1: Synthesis of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one. 4-(Chloromethyl)benzyl alcohol is reacted with 2-hydroxypyridine in the presence of potassium carbonate in acetone at 50°C.

-

Step 2: Synthesis of 1-(4-(Chloromethyl)benzyl)pyridin-2(1H)-one. The alcohol from the previous step is converted to the corresponding chloride using thionyl chloride in dichloromethane.

-

Step 3: Synthesis of Methyl 3-(methoxymethyl)-1-((4-((2-oxo-1,2-dihydropyridin-1-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate. The chloromethyl intermediate is reacted with methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate in the presence of potassium carbonate in N,N-dimethylformamide at 70°C.

-

Step 4: Synthesis of 3-(Methoxymethyl)-1-((4-((2-oxo-1,2-dihydropyridin-1-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid. The methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide.

-

Step 5: Synthesis of this compound. The carboxylic acid is coupled with (3-fluoro-4-methoxypyridin-2-yl)methanamine using HATU and triethylamine in dichloromethane to yield this compound.

In Vitro Plasma Kallikrein Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human plasma kallikrein using a fluorogenic or chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer containing a low percentage of DMSO.

-

Prepare a working solution of purified human plasma kallikrein in the assay buffer.

-

Prepare a working solution of a suitable fluorogenic (e.g., a peptide substrate linked to a fluorophore like Rhodamine 110) or chromogenic (e.g., H-D-Pro-Phe-Arg-p-nitroanilide) substrate in the assay buffer.

-

-

Assay Plate Preparation:

-

Add a defined volume of the this compound dilutions or vehicle control (for 0% and 100% activity) to the wells of a 96-well microplate.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the plasma kallikrein working solution to all wells except for the blank controls.

-

Mix gently and incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

-

Detection:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence or absorbance kinetically over a defined period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each well.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

-

High-Molecular-Weight Kininogen (HK) Cleavage Assay

This assay assesses the ability of this compound to prevent the cleavage of HK in human plasma, which is a direct downstream effect of plasma kallikrein inhibition. This can be evaluated by Western blot or ELISA.

4.3.1. Western Blot Method

Protocol:

-

Plasma Incubation: Pre-incubate human plasma with varying concentrations of this compound or vehicle control at 37°C for a short period (e.g., 15 minutes).

-

KKS Activation: Initiate the cleavage of HK by adding an activator of the contact system, such as dextran sulfate (DXS), and incubate at 37°C for a defined time (e.g., 30 minutes).

-

Sample Preparation: Stop the reaction by adding a loading buffer containing reducing agents and SDS. Boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Separate the proteins by size on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HK (detecting both intact and cleaved forms) or a neo-epitope antibody specific for cleaved HK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Wash the membrane thoroughly and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities corresponding to intact and cleaved HK to determine the extent of inhibition by this compound.

-

4.3.2. ELISA Method

A sandwich ELISA can be used for a more quantitative assessment of cleaved HK.

Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for cleaved HK.

-

Blocking: Block the plate with a suitable blocking buffer.

-

Sample Incubation: Add the plasma samples (prepared as in the Western blot protocol, steps 1 and 2, but without the addition of loading buffer) to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on HK.

-

Enzyme Conjugate: Add streptavidin-HRP.

-

Substrate and Detection: Add a colorimetric substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the concentration of cleaved HK based on a standard curve and determine the inhibitory effect of this compound.

Conclusion

This compound represents a significant advancement in the on-demand treatment of hereditary angioedema. Its targeted inhibition of plasma kallikrein directly addresses the underlying mechanism of bradykinin-mediated swelling in HAE. The robust clinical data demonstrating its rapid efficacy, favorable pharmacokinetic profile, and good tolerability, combined with the convenience of oral administration, position this compound as a cornerstone therapy for the management of HAE attacks. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other plasma kallikrein inhibitors in the context of the kallikrein-kinin system and related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel detection method of cleaved plasma high-molecular-weight kininogen reveals its correlation with Alzheimer's pathology and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-fluoro-4-methoxypyridin-2-yl)methanamine - CAS:1256812-75-5 - Sunway Pharm Ltd [3wpharm.com]

Sebetralstat's Interaction with Plasma Kallikrein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding mechanism of sebetralstat to its target, plasma kallikrein (PKa). This compound, a novel oral medication, has been approved for the on-demand treatment of acute attacks of hereditary angioedema (HAE)[1][2]. Its efficacy stems from its potent and selective inhibition of plasma kallikrein, a key enzyme in the bradykinin-mediated pathophysiology of HAE[1][3][4]. This document details the binding site, quantitative metrics of interaction, the downstream effects on the kallikrein-kinin system, and the experimental methodologies used to characterize this interaction.

The this compound Binding Site on Plasma Kallikrein

This compound functions as a direct, competitive, and reversible inhibitor of plasma kallikrein. It binds to the active site of the enzyme, a characteristic feature of trypsin-like serine proteases. Structural biology studies, including X-ray crystallography, have elucidated the precise binding mode. The crystal structure of this compound in complex with plasma kallikrein has been solved with a resolution of 2.06 Å and is available under the PDB code 8A3Q.

A critical interaction occurs within the S1 pocket of the enzyme, where this compound's novel P1 binding group interacts with an aspartic acid residue (Asp189). This interaction is a key determinant of the inhibitor's potency. Upon binding, this compound induces a conformational change in the active site, which contributes to its high potency and selectivity against other serine proteases. The optimization of the P4 and central core components of the this compound molecule, along with its 3-fluoro-4-methoxypyridine P1 group, were crucial in its development as a potent and selective oral inhibitor.

Quantitative Analysis of this compound-Plasma Kallikrein Interaction

The interaction between this compound and plasma kallikrein has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative parameters.

| Parameter | Value | Species/Matrix | Notes |

| IC₅₀ | 27 nM | Purified Human Plasma Kallikrein | In vitro biochemical assay. |

| IC₅₀ | 54.4 nM (± 13.1) | Healthy Volunteer Plasma | DXS-stimulated whole plasma assay. |

| IC₅₀ | 47.5 nM (± 10.4) | HAE Patient Plasma | DXS-stimulated whole plasma assay. |

| Kᵢ | 3 nM | Human Plasma Kallikrein | High potency is attributed to this strong binding affinity. |

| Selectivity | >1500-fold | Against other serine proteases | Demonstrates high specificity for plasma kallikrein. |

| kₒₙ | >10 x 10⁶ M⁻¹s⁻¹ | Human Plasma Kallikrein | Fast association kinetics, above the limit of detection. |

| Plasma Protein Binding | 77% | In vitro |

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is a direct consequence of its inhibition of plasma kallikrein and the subsequent interruption of the kallikrein-kinin system (KKS) cascade. In HAE, uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema.

By binding to plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin. This action directly addresses the root cause of swelling in HAE attacks. Furthermore, this compound inhibits the positive feedback loop where plasma kallikrein activates Factor XII to Factor XIIa, which in turn converts more prekallikrein to plasma kallikrein. This dual action—blocking both bradykinin production and the amplification of the KKS—underpins its rapid therapeutic effect.

Figure 1: this compound's mechanism of action within the Kallikrein-Kinin System.

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key experimental methodologies.

In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)

This assay determines the direct inhibitory effect of this compound on purified plasma kallikrein.

Objective: To determine the IC₅₀ value of this compound against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Fluorogenic substrate for plasma kallikrein

-

Assay buffer (e.g., Tris-HCl with appropriate pH and ionic strength)

-

This compound (in DMSO, serially diluted)

-

96-well microplates (black, for fluorescence measurements)

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.

-

In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include control wells with DMSO only (for 100% activity) and wells with no enzyme (for background fluorescence).

-

Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Ex Vivo Whole Plasma Kallikrein Activity Assay (DXS-Stimulated)

This assay measures the functional inhibition of plasma kallikrein in a more physiologically relevant matrix, whole plasma.

Objective: To assess the inhibitory activity of this compound on the kallikrein-kinin system in human plasma.

Materials:

-

Human plasma (from healthy volunteers or HAE patients)

-

Dextran sulfate (DXS) as an activator of the contact system

-

This compound

-

Buffer

-

Appropriate detection reagents (e.g., for measuring cleaved HK or a chromogenic/fluorogenic substrate specific for PKa in plasma)

-

96-well plates

-

Plate reader

Protocol:

-

Obtain plasma samples from subjects at various time points after oral administration of this compound or from in vitro spiking experiments.

-

In a 96-well plate, add the plasma samples.

-

Initiate the activation of the kallikrein-kinin system by adding DXS to the plasma.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Measure the plasma kallikrein activity. This can be done by:

-

Directly: Adding a chromogenic or fluorogenic substrate and measuring the change in absorbance or fluorescence.

-

Indirectly: Quantifying the cleavage of high-molecular-weight kininogen (HK) using an immunoassay (e.g., ELISA) to measure the amount of cleaved HK or the remaining intact HK.

-

-

The activity in post-dose or this compound-spiked samples is compared to the pre-dose or vehicle control samples to determine the percentage of inhibition.

Figure 2: Generalized workflow for in vitro determination of this compound IC₅₀.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein. Its mechanism of action is well-characterized, involving direct binding to the active site of the enzyme and subsequent disruption of the bradykinin-producing kallikrein-kinin system. The quantitative data from in vitro and ex vivo assays confirm its high affinity and functional activity. The detailed understanding of its binding site and mechanism of action provides a strong foundation for its clinical use in the on-demand treatment of hereditary angioedema.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Synthesis and Purification of Sebetralstat: A Technical Guide for Researchers

For research and development purposes only.

Introduction

Sebetralstat is a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of hereditary angioedema (HAE).[1][2] By competitively and reversibly inhibiting plasma kallikrein, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent inflammatory mediator responsible for the swelling and pain associated with HAE attacks.[1][3] This document provides a detailed technical guide on the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are compiled from published scientific literature.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process, as outlined in the literature.[4] The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

Synthetic Scheme Overview

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of this compound.

| Step | Reactant(s) | Reagent(s) & Conditions | Product | Yield (%) |

| a | 4-(Chloromethyl)benzyl alcohol, 2-Hydroxypyridine | K₂CO₃, acetone, 50 °C, 18 h | 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19) | 78 |

| b | 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19) | Methanesulfonyl chloride, Et₃N, dichloromethane, rt, 18 h | 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20) | 93 |

| c | 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20), Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | K₂CO₃, DMF, 60 °C, 18 h | Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) | 54 |

| d | Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) | NaOH, THF-MeOH-H₂O, rt, 18 h | 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a) | 34 |

| e | 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a), C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine | HATU, Et₃N, dichloromethane, rt, 4 h | This compound (14w) | 64 |

Experimental Protocols

Step a: Synthesis of 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19)

-

To a solution of 4-(chloromethyl)benzyl alcohol (5.0 g, 31.9 mmol) and 2-hydroxypyridine (3.6 g, 38.3 mmol) in acetone (250 mL) is added potassium carbonate (13.2 g, 96 mmol).

-

The reaction mixture is heated at 50 °C for 18 hours.

-

The mixture is then concentrated in vacuo.

-

The residue is partitioned between dichloromethane (300 mL) and water (300 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 300 mL).

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel (0–10% methanol in dichloromethane) to afford compound 19 as a white solid.

Step b: Synthesis of 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20)

-

To a solution of 1-(4-hydroxymethyl-benzyl)-1H-pyridin-2-one (19) in dichloromethane is added triethylamine.

-

Methanesulfonyl chloride is added, and the reaction mixture is stirred at room temperature for 18 hours.

-

The reaction is quenched, and the organic layer is washed, dried over sodium sulfate, filtered, and concentrated to afford compound 20 as a pale yellow solid.

Step c: Synthesis of Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a)

-

To a solution of 1-(4-chloromethyl-benzyl)-1H-pyridin-2-one (20) and methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate in DMF is added potassium carbonate.

-

The reaction mixture is heated at 60 °C for 18 hours.

-

The crude product is purified by flash chromatography (120 g column, 0–100% (10% ethanol in ethyl acetate) in isohexanes) to afford compound 21a as an off-white solid.

Step d: Synthesis of 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a)

-

To a solution of methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) in a mixture of THF, methanol, and water is added sodium hydroxide.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The mixture is acidified, and the product is extracted.

-

The organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford compound 22a as a white solid.

Step e: Synthesis of this compound (14w)

-

3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a), C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine, and HATU are suspended in anhydrous dichloromethane.

-

Triethylamine is added, and the mixture is sonicated and then stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the resulting residue is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

-

The residue is purified by chromatography (eluting with 1% NH₃ in MeOH/dichloromethane) to afford this compound as a white solid.

Purification of this compound

Purification of the final compound and intermediates is primarily achieved through flash column chromatography. The specific conditions for each purification step are detailed in the experimental protocols above.

General Purification Protocol (Flash Chromatography):

-

Column Preparation: A silica gel column of appropriate size is packed using the initial eluent mixture.

-

Sample Loading: The crude product is dissolved in a minimum amount of the appropriate solvent (e.g., dichloromethane) and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, as specified in the individual synthetic steps (e.g., 0-10% methanol in dichloromethane).

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Solvent Evaporation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS). In HAE, dysregulation of the KKS leads to excessive production of bradykinin, which increases vascular permeability and causes swelling. This compound blocks the action of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin. This action halts the progression of HAE attacks.

Caption: this compound's inhibition of the Kallikrein-Kinin System.

References

Sebetralstat Analogues and Derivatives: A Technical Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebetralstat is an orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the kallikrein-kinin system (KKS).[1][2] Dysregulation of this system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[3][4] this compound, by competitively and reversibly inhibiting PKa, effectively blocks the cleavage of high-molecular-weight kininogen (HK) to bradykinin, thereby preventing the subsequent inflammatory cascade.[1] This document provides an in-depth technical guide on the structure-activity relationships (SAR) of this compound analogues and derivatives, detailing experimental protocols and the underlying signaling pathways.

The Kallikrein-Kinin System and this compound's Mechanism of Action

The kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII, which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to produce bradykinin. Bradykinin binds to its B2 receptor, leading to vasodilation, increased vascular permeability, and the classic symptoms of angioedema. This compound directly inhibits plasma kallikrein, thus halting the production of bradykinin and mitigating the inflammatory response.

Structure-Activity Relationship (SAR) of this compound Analogues

The development of this compound involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key modifications were focused on the P1, P4, and central core regions of the molecule.

P1 Group Modifications

The P1 group of a serine protease inhibitor plays a crucial role in binding to the S1 pocket of the enzyme. Early development efforts focused on moving from highly basic P1 groups, which often suffer from poor oral bioavailability, to neutral P1 moieties. A significant breakthrough was the identification of a 3-fluoro-4-methoxypyridine P1 group, which demonstrated potent inhibition of plasma kallikrein while maintaining favorable drug-like properties.

| Compound | P1 Group | PKa IC50 (nM) |

| 7a | Unsubstituted Phenyl | >1000 |

| 7h | m-Methoxy Phenyl | 90 |

| 7j | p-Methyl Phenyl | 88 |

| 7n | 2-Fluoro-6-trimethylfluoro Phenyl | 7.8 |

| 13a | 2,6-Difluoro-3-methoxy Phenyl | 3.0 |

| This compound | 3-Fluoro-4-methoxy Pyridine | 6.0 |

| Data sourced from Davie et al., J Med Chem, 2022. |

P4 and Core Modifications

Optimization of the P4 and central core regions also contributed significantly to the overall potency and selectivity of the inhibitors. Replacing a pyrrole core with a pyrazole ring led to a notable increase in potency. Further exploration of biaryl substituents at the P4 position identified that a benzylpyridone moiety provided a good balance of potency and pharmacokinetic properties.

| Compound | Core | P4 Substituent | PKa IC50 (nM) |

| 9h | Pyrrole | Phenylthiazole | 72 |

| 9n | Pyrrole | Benzylpyrazole | 65 |

| 4 | Pyrrole | Benzylpyridone | 110 |

| 10 | Pyrazole | Phenylthiazole | - |

| 11 | Pyrazole | Benzylpyrazole | 11 |

| 5 | Pyrazole | Benzylpyridone | 18 |

| Data sourced from Davie et al., J Med Chem, 2022. |

This compound Selectivity Profile

This compound exhibits high selectivity for plasma kallikrein over other related serine proteases, which is crucial for minimizing off-target effects.

| Protease | This compound IC50 (nM) | Fold Selectivity vs. PKa |

| Plasma Kallikrein (PKa) | 6 | - |

| Factor XIa | >10,000 | >1667 |

| Factor XIIa | >10,000 | >1667 |

| Tissue Kallikrein-1 (KLK1) | >10,000 | >1667 |

| Thrombin | >10,000 | >1667 |

| Trypsin | >10,000 | >1667 |

| Plasmin | >10,000 | >1667 |

| Data sourced from Davie et al., J Med Chem, 2022. |

Experimental Protocols

In Vitro Plasma Kallikrein Inhibition Assay

This assay determines the in vitro inhibitory potency of test compounds against human plasma kallikrein.

Materials:

-

Human plasma kallikrein

-

Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% CHAPS)

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Microplate reader

References

In Vitro Inhibitory Profile of Sebetralstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebetralstat (formerly KVD900) is an orally bioavailable, potent, and selective small molecule inhibitor of plasma kallikrein (PKa).[1][2] It is under development for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable swelling attacks.[3][4] The underlying pathology of HAE is linked to the uncontrolled activity of the plasma kallikrein-kinin system (KKS), leading to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes localized swelling.[2] this compound acts by competitively and reversibly inhibiting PKa, thereby preventing the cleavage of high-molecular-weight kininogen (HK) to bradykinin and mitigating the progression of HAE attacks. This guide provides a comprehensive overview of the in vitro characterization of this compound's inhibitory profile, detailing its potency, selectivity, and mechanism of action.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for plasma kallikrein. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Enzyme/System | Assay Type | Reference |

| IC50 | 6.0 nM | Isolated Human Plasma Kallikrein | Fluorogenic Substrate Assay | |

| Ki | 3.02 ± 0.33 nM | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |

| kon (Association Rate) | > 10 x 10^6 M⁻¹s⁻¹ | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |

| koff (Dissociation Rate) | 0.0789 s⁻¹ | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |

| IC50 | 54.4 ± 13.1 nM | Plasma Kallikrein in Healthy Volunteer Plasma (DXS-stimulated) | Whole Plasma Assay | |

| IC50 | 47.5 ± 10.4 nM | Plasma Kallikrein in HAE Patient Plasma (DXS-stimulated) | Whole Plasma Assay | |

| IC50 | ~200 nM | Inhibition of HK Cleavage in Plasma (DXS-stimulated) | Endpoint Protein Measurement | |

| Selectivity (IC50) | >40 µM | Tissue Kallikrein 1 (KLK1) | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >40 µM | Factor XIIa | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >40 µM | Factor XIa | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Factor Xa | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Factor VIIa | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >40 µM | Plasmin | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >40 µM | Thrombin | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >40 µM | Trypsin | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Beta-secretase 1 | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Cathepsin D | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Cathepsin G | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Renin | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Tissue Plasminogen Activator | Fluorogenic Substrate Assay | |

| Selectivity (IC50) | >10 µM | Tryptase | Fluorogenic Substrate Assay |

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition disrupts the cascade that leads to bradykinin production. Furthermore, by blocking PKa, this compound also dampens a positive feedback loop where PKa activates Factor XII, leading to further PKa generation.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. The following sections describe the key experimental protocols used to determine this compound's inhibitory profile.

Isolated Enzyme Kinetic Fluorogenic Substrate Assay

This assay is employed to determine the direct inhibitory potency (IC50) of this compound on purified plasma kallikrein and to assess its selectivity against other proteases.

Methodology:

-

Enzyme and Substrate Preparation: Purified human plasma kallikrein and a specific fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AFC) are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme to wells of a microplate containing the assay buffer and varying concentrations of this compound.

-

The mixture is pre-incubated to allow for inhibitor binding.

-

The fluorogenic substrate is added to start the enzymatic reaction.

-

The rate of fluorescence increase, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

Whole Plasma Dextran Sulfate (DXS)-Stimulated Kallikrein Activity Assay

This assay measures the inhibitory effect of this compound on plasma kallikrein activity within a more physiologically relevant environment, i.e., in whole human plasma.

Methodology:

-

Plasma Collection: Human plasma is collected from healthy volunteers or HAE patients.

-

Inhibitor Addition: this compound is added to the plasma samples at various concentrations.

-

Contact System Activation: The contact system is activated by the addition of dextran sulfate (DXS), which initiates the conversion of prekallikrein to plasma kallikrein.

-

Enzyme Activity Measurement:

-

A fluorogenic substrate for plasma kallikrein is added to the plasma.

-

The rate of fluorescence increase is measured to determine plasma kallikrein activity.

-

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the DXS-stimulated plasma kallikrein activity.

High-Molecular-Weight Kininogen (HK) Cleavage Assay

This assay assesses the functional consequence of plasma kallikrein inhibition by measuring the protection of its natural substrate, HK, from cleavage.

Methodology:

-

Plasma Treatment: As in the whole plasma assay, plasma samples are incubated with varying concentrations of this compound.

-

Stimulation and Incubation: The plasma is stimulated with DXS to activate the kallikrein-kinin system and incubated for a defined period to allow for HK cleavage.

-

Quantification of HK: The amount of intact HK remaining in the plasma is quantified using methods such as capillary-based immunoassays.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that protects 50% of the HK from cleavage compared to the untreated, stimulated control.

Conclusion

The in vitro characterization of this compound demonstrates its profile as a highly potent and selective inhibitor of plasma kallikrein. Its rapid association and slow dissociation kinetics contribute to its effective inhibition of the kallikrein-kinin system. The comprehensive data from isolated enzyme and whole plasma assays provide a strong rationale for its clinical development as an on-demand therapy for HAE. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of protease inhibitor drug discovery and development.

References

- 1. kalvista.com [kalvista.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Preclinical Pharmacodynamics of Sebetralstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Sebetralstat (formerly KVD900), a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of Hereditary Angioedema (HAE). This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. These attacks are primarily mediated by the overproduction of bradykinin, a potent vasodilator, due to uncontrolled plasma kallikrein activity.[1] this compound is a competitive and reversible inhibitor of plasma kallikrein.[2] By binding to the active site of PKa, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby halting the progression of HAE attacks.[3] Furthermore, it inhibits the positive feedback loop of the kallikrein-kinin system, which reduces the generation of both Factor XIIa and additional plasma kallikrein.

Preclinical Pharmacodynamic and Pharmacokinetic Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

This compound was found to be a highly potent inhibitor of human plasma kallikrein with excellent selectivity against other related serine proteases. This high selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Reference |

| Human Plasma Kallikrein IC50 | 6.0 nM | |

| Human Plasma Kallikrein Ki | 3.02 ± 0.33 nM | |

| Tissue Kallikrein 1 (KLK1) IC50 | >40 µM | |

| Factor XIIa IC50 | >40 µM | |

| Factor XIa IC50 | >40 µM | |

| Thrombin IC50 | >40 µM | |

| Plasmin IC50 | >40 µM | |

| Trypsin IC50 | >40 µM |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that this compound possesses properties suitable for oral administration, including good bioavailability.

| Species | Parameter | Value | Reference |

| Rat | Clearance (CL) | 12 mL/min/kg | |

| Volume of Distribution (Vss) | 0.5 L/kg | ||

| Half-life (t1/2) | 62 min | ||

| Cmax (at 10 mg/kg) | 2803 ng/mL | ||

| Oral Bioavailability (F%) | 82% | ||

| Monkey | Cmax | 2242 ng/mL | |

| Oral Bioavailability (F%) | 48% |

In Vivo Efficacy in Preclinical Models

While specific quantitative in vivo efficacy data for this compound in preclinical models of HAE (such as a rat paw edema model) is not extensively detailed in publicly available literature, the progression of the compound to successful clinical trials indicates positive outcomes in these studies. Generally, the efficacy of plasma kallikrein inhibitors in preclinical models is assessed by their ability to reduce vascular permeability induced by agents that trigger bradykinin production.

For instance, a related oral Factor XIIa inhibitor from the same development program, KV998086, was shown to protect mice from kallikrein-kinin system-mediated edema in a dose-responsive manner. This demonstrates the viability of targeting this pathway with oral inhibitors in relevant animal models.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of oral plasma kallikrein inhibitors like this compound.

In Vitro Plasma Kallikrein Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified plasma kallikrein by 50%.

Protocol:

-

Purified human plasma kallikrein is incubated with various concentrations of this compound in a suitable assay buffer (e.g., Tris-based buffer, pH 7.4).

-

The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA).

-

The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Ex Vivo Plasma Kallikrein Inhibition Assay

Objective: To assess the functional inhibition of the kallikrein-kinin system in a more physiologically relevant matrix like plasma.

Protocol:

-

Human plasma, pooled from healthy donors, is incubated with a range of concentrations of this compound.

-

The kallikrein-kinin system is activated ex vivo through the addition of a contact activator such as dextran sulfate (DXS) or ellagic acid.

-

A specific substrate for plasma kallikrein is added to the plasma.

-

The rate of substrate cleavage is measured to determine the level of plasma kallikrein activity.

-

The percentage of inhibition of kallikrein activity is plotted against the inhibitor concentration to determine the potency in a plasma environment.

In Vivo Vascular Permeability Assay (e.g., Carrageenan-Induced Paw Edema)

Objective: To evaluate the ability of an orally administered plasma kallikrein inhibitor to reduce inflammation and vascular leakage in an animal model.

Protocol:

-

Animals (typically rats or mice) are pre-treated with this compound or a vehicle control at specified doses via oral gavage.

-

After a defined period, a pro-inflammatory agent such as carrageenan (which stimulates the release of bradykinin and other inflammatory mediators) is injected into the paw of the animal.

-

The volume of the paw is measured at various time points after the injection using a plethysmometer to quantify the extent of edema.

-

The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated group to assess the anti-inflammatory efficacy of the compound.

Visualizations

Signaling Pathway of the Kallikrein-Kinin System and this compound's Intervention

References

Investigating the Off-Target Effects of Sebetralstat in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), recently approved as the first oral, on-demand treatment for Hereditary Angioedema (HAE) attacks.[1][2][3] Its therapeutic effect is derived from the direct inhibition of PKa, which mitigates the overproduction of bradykinin, the primary mediator of swelling in HAE.[1][4] While this compound was designed for high target specificity, a thorough investigation of potential off-target effects is a critical component of its preclinical and clinical evaluation. Understanding the off-target profile of a drug candidate is paramount for predicting potential adverse effects and ensuring patient safety. This technical guide provides a comprehensive overview of the known off-target profile of this compound, outlines a systematic framework for investigating such effects, and offers detailed protocols for key cellular assays.

Introduction to this compound and Off-Target Effects

This compound is a competitive and reversible inhibitor of plasma kallikrein. By binding to the active site of PKa, it blocks the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby halting the progression of HAE attacks. The development of an oral on-demand therapy marks a significant advancement for HAE patients, who previously relied on injectable treatments.

Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. For a serine protease inhibitor like this compound, potential off-targets include other proteases within the same family, as well as unrelated proteins such as kinases, ion channels, and metabolic enzymes. These unintended interactions can lead to unforeseen side effects, highlighting the importance of comprehensive selectivity profiling during drug development. This compound has been shown to be well-tolerated in extensive clinical trials, with a safety profile comparable to placebo, suggesting a clean off-target profile. This guide details the data supporting this profile and the methods used to achieve this level of assurance.

This compound On-Target Signaling Pathway

This compound's primary mechanism of action is the disruption of the Kallikrein-Kinin System (KKS). In HAE, uncontrolled activation of the KKS leads to excessive bradykinin production, which binds to bradykinin B2 receptors on endothelial cells, causing increased vascular permeability and angioedema. This compound directly inhibits plasma kallikrein, a central enzyme in this cascade.

Quantitative Data on this compound Selectivity

Extensive preclinical testing has characterized the selectivity profile of this compound. The data, summarized from published literature, demonstrates high selectivity for plasma kallikrein over other related serine proteases and key safety-related anti-targets.

Table 1: Selectivity of this compound Against Related Serine Proteases

| Protease Target | IC₅₀ (nM) | Selectivity vs. PKa (fold) |

| Plasma Kallikrein (PKa) | 6.0 | - |

| Factor XIa (FXIa) | >10,000 | >1667 |

| Factor XIIa (FXIIa) | >10,000 | >1667 |

| Thrombin | >10,000 | >1667 |

| Factor Xa (FXa) | >10,000 | >1667 |

| Factor VIIa (FVIIa) | >10,000 | >1667 |

| Tissue Kallikrein | >10,000 | >1667 |

| Plasmin | >10,000 | >1667 |

| Trypsin | >10,000 | >1667 |

| Data sourced from Davie et al., J Med Chem, 2022 and its supplementary information. |

Table 2: this compound Activity Against Key Safety Off-Targets

| Target / Panel | Assay Type | Result (IC₅₀ or Observation) |

| hERG Potassium Channel | Electrophysiology Patch Clamp | >33 µM |

| CYP1A2 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP2B6 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP2C8 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP2C9 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP2C19 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP2D6 | In vitro (Human Liver Microsomes) | >25 µM |

| CYP3A4 (Midazolam substrate) | In vitro (Human Liver Microsomes) | >25 µM |

| CYP3A4 (Testosterone substrate) | In vitro (Human Liver Microsomes) | >25 µM |

| Broad Off-Target Panel | Radioligand Binding / Enzyme Assays | High selectivity profile |

| Data sourced from Davie et al., J Med Chem, 2022. The broad off-target panel was conducted at Eurofins against 124 targets. |

Experimental Framework and Methodologies

A systematic approach is required to identify and characterize potential off-target effects. The workflow begins with broad screening and progresses to more focused cellular assays to determine the physiological relevance of any findings.

Experimental Protocol: In Vitro Protease Selectivity Assay

Objective: To determine the inhibitory activity (IC₅₀) of this compound against a panel of serine proteases to assess its selectivity relative to its primary target, plasma kallikrein.

Materials:

-

Purified recombinant human proteases (Plasma Kallikrein, FXIa, FXIIa, Thrombin, Trypsin, etc.)

-

Specific fluorogenic peptide substrates for each protease.

-

This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate co-factors).

-

96-well black, flat-bottom microplates.

-

Microplate reader with fluorescence detection capabilities.

Methodology:

-

Compound Preparation: Perform serial dilutions of the this compound stock solution in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme Preparation: Dilute each purified protease in ice-cold Assay Buffer to a working concentration (2X final concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Assay Procedure: a. Add 50 µL of Assay Buffer to all wells. b. Add 2 µL of the serially diluted this compound or vehicle control to the appropriate wells. c. Add 25 µL of the protease solution to each well. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzymes. e. Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate solution (4X final concentration).

-

Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission appropriate for the fluorophore) every minute for 30 minutes using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each protease.

Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay

Objective: To evaluate the general cytotoxicity of this compound on a relevant cell line (e.g., HUVEC - Human Umbilical Vein Endothelial Cells) to identify potential off-target effects impacting cell viability.

Materials:

-

HUVEC cell line.

-

Complete cell culture medium (e.g., EGM-2).

-

This compound in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear, flat-bottom cell culture plates.

-

Microplate reader with absorbance measurement at 570 nm.

Methodology:

-

Cell Plating: Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT only). b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot cell viability against the logarithm of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding and engagement of this compound with its target, plasma kallikrein, within an intact cellular environment.

Materials:

-

A cell line endogenously expressing or overexpressing human plasma kallikrein.

-

Complete cell culture medium.

-

This compound in DMSO.

-

PBS and Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

PCR tubes and a thermal cycler.

-

Apparatus for SDS-PAGE and Western blotting.

-

Primary antibody specific for plasma kallikrein.

-

HRP-conjugated secondary antibody and ECL substrate.

Methodology:

-

Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in fresh medium. Treat one aliquot of cells with a saturating concentration of this compound (e.g., 10 µM) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., from 40°C to 70°C in 3°C increments).

-

Thermal Denaturation: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

-

Cell Lysis and Clarification: Lyse the cells by freeze-thaw cycles or by adding ice-cold Lysis Buffer. Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Sample Analysis: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

-

Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-plasma kallikrein antibody.

-

Data Analysis: a. Quantify the band intensity for plasma kallikrein at each temperature for both vehicle- and this compound-treated samples. b. Normalize the intensities to the non-heated sample (37°C) for each treatment group. c. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Hypothetical Off-Target Pathway Analysis: NF-κB Signaling

Should a screening campaign identify an unexpected interaction, for instance, with a protease involved in the NF-κB signaling pathway (e.g., a hypothetical upstream activator), a functional cellular assay is required to assess the consequence.

A luciferase reporter gene assay can quantify the impact on this pathway. Cells would be transfected with a plasmid where luciferase expression is driven by an NF-κB response element. A decrease in luciferase signal upon stimulation (e.g., with TNF-α) in the presence of this compound would indicate a functionally relevant off-target effect on the pathway.

Conclusion

The experimental framework and detailed protocols provided in this guide offer a robust template for the rigorous evaluation of off-target effects, a critical exercise in modern drug discovery. By employing a systematic combination of in vitro biochemical assays and mechanism-based cellular assays, researchers can build a comprehensive safety profile and de-risk drug candidates, ultimately leading to safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

Sebetralstat: A Technical Guide to Potential Applications Beyond Hereditary Angioedema

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sebetralstat, an orally bioavailable, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa), has been approved for the on-demand treatment of Hereditary Angioedema (HAE).[1][2][3][4][5] Its mechanism of action, the inhibition of bradykinin production via the Kallikrein-Kinin System (KKS), holds significant therapeutic promise for a range of other medical conditions where the KKS is implicated in the pathophysiology. This technical guide explores the scientific rationale and available preclinical evidence for the potential application of this compound in diseases beyond HAE, including diabetic eye diseases, ischemic stroke, and other inflammatory and cardiovascular conditions. While direct preclinical and clinical data for this compound in these indications are not yet publicly available, this document synthesizes the existing evidence for other PKa inhibitors and outlines hypothetical experimental protocols to guide future research.

This compound: Mechanism of Action and Selectivity

This compound is a competitive and reversible inhibitor of human plasma kallikrein with high potency (Ki = 3.0 nM). By binding to the active site of PKa, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into the potent inflammatory mediator bradykinin. This mechanism effectively suppresses the pro-inflammatory and vasoactive effects of the KKS.

A key attribute of this compound for its potential in broader applications is its high selectivity for plasma kallikrein over other related serine proteases. This selectivity minimizes the potential for off-target effects and associated toxicities.

| Target Enzyme | IC50 | Selectivity vs. PKa | Reference |

| Plasma Kallikrein (PKa) | 6.0 nM | - | **** |

| Tissue Kallikrein 1 (KLK1) | >40 µM | >6667x | |

| Factor XIIa (FXIIa) | >40 µM | >6667x | |

| Factor XIa (FXIa) | >40 µM | >6667x | |

| Factor Xa (FXa) | >10 µM | >1667x | |

| Factor VIIa (FVIIa) | >10 µM | >1667x | |

| Plasmin | >40 µM | >6667x | |

| Thrombin | >40 µM | >6667x |

Table 1: In Vitro Selectivity of this compound Against Related Serine Proteases.

Furthermore, this compound has demonstrated a clean off-target safety profile in a panel of 124 targets and shows no significant inhibition of the hERG channel, suggesting a low risk for cardiovascular-related QT prolongation.

The Rationale for Broadening the Therapeutic Scope of this compound

The KKS is a key player in a multitude of physiological and pathological processes, including inflammation, coagulation, fibrinolysis, and blood pressure regulation. Dysregulation of this system is a contributing factor to a variety of diseases. The ability of this compound to potently and selectively inhibit PKa, the central enzyme of the KKS, provides a strong rationale for its investigation in non-HAE indications.

Potential Application: Diabetic Retinopathy and Macular Edema

Pathophysiological Rationale

Diabetic Retinopathy (DR) and Diabetic Macular Edema (DME) are leading causes of vision loss in diabetic patients. While Vascular Endothelial Growth Factor (VEGF) is a well-established therapeutic target, a significant number of patients show an incomplete response to anti-VEGF therapies, suggesting the involvement of other pathways. Evidence indicates that the KKS is activated in the diabetic retina, with elevated levels of PKa found in the vitreous of DME patients. This activation leads to increased bradykinin levels, which in turn promote retinal vascular permeability and inflammation, contributing to macular edema.

Preclinical Evidence with Other PKa Inhibitors

Preclinical studies using various PKa inhibitors have shown promising results in animal models of diabetic retinopathy.

| Compound | Animal Model | Key Findings | Reference |

| ASP-440 | Streptozotocin-induced diabetic rats | Reduced diabetes-induced retinal vascular permeability. | |

| THR-149 | Streptozotocin-induced diabetic rats | Reduced retinal thickening. | |

| C1 Inhibitor | Streptozotocin-induced diabetic mice | Ameliorated diabetes-induced retinal vascular permeability. | |

| Klkb1 knockout | Diabetic mice | Decreased diabetes-induced retinal vascular permeability by up to 78%. |

Table 2: Preclinical Efficacy of PKa Inhibition in Diabetic Retinopathy Models.

Hypothetical Experimental Protocol for this compound in a DME Model

This protocol is a hypothetical design based on established methodologies for evaluating PKa inhibitors in diabetic retinopathy.

Potential Application: Ischemic Stroke

Pathophysiological Rationale

Ischemic stroke is a leading cause of death and disability worldwide. A key component of the pathology is thromboinflammation, where the coagulation and inflammatory pathways are intertwined. The contact-kinin system, initiated by the activation of Factor XII, plays a crucial role in this process. Activated FXII triggers the conversion of prekallikrein to PKa, which not only amplifies the coagulation cascade leading to thrombosis but also generates bradykinin, promoting inflammation and blood-brain barrier disruption.

Preclinical Evidence with PKa Inhibition

Preclinical studies in mouse models of ischemic stroke have demonstrated the neuroprotective effects of inhibiting plasma kallikrein.

| Intervention | Animal Model | Key Findings | Reference |

| PKa-specific antibody | Transient middle cerebral artery occlusion (tMCAO) in mice | Reduced brain infarction size and neurological deficits, even with therapeutic administration up to 3 hours post-stroke. | |

| Klkb1 knockout | tMCAO in mice | Significantly smaller brain infarctions and less severe neurological deficits. | |

| Klkb1 knockout | Permanent stroke model in mice | Preserved protective effect. |

Table 3: Neuroprotective Effects of PKa Inhibition in Preclinical Stroke Models.

Hypothetical Experimental Protocol for this compound in an Ischemic Stroke Model

This protocol is a hypothetical design based on established methodologies for evaluating therapeutic agents in stroke.

Other Potential Therapeutic Areas

The central role of the KKS in inflammation and vascular homeostasis suggests that this compound could have utility in a wider range of diseases:

-

Cardiovascular Diseases: The KKS is involved in blood pressure regulation and the pathophysiology of thrombosis. PKa inhibitors are being explored as a novel therapeutic approach for cardiovascular diseases.

-

Neuroinflammatory Diseases: The KKS contributes to the breakdown of the blood-brain barrier and leukocyte trafficking into the central nervous system, processes implicated in diseases like multiple sclerosis.

-

Inflammatory Pain: Bradykinin is a potent pain-producing substance, and its receptors are upregulated at sites of inflammation. Inhibition of bradykinin production could be an effective analgesic strategy.

Conclusion and Future Directions